Dasolampanel

Pharmacokinetics Drug Development Oral Prodrug

Dasolampanel (NGX-426) addresses a critical gap in preclinical pain research: the absence of orally bioavailable AMPA/kainate antagonists. As an oral prodrug of tezampanel-which requires IV administration-it enables chronic oral dosing regimens impractical with parenteral compounds. • Oral prodrug of tezampanel - overcomes IV-only limitation for long-term neuropathic & inflammatory pain studies • Dual AMPA/kainate antagonism - interrogates combined receptor pharmacology in a single molecule • Clinically characterized - published dose-response data from human capsaicin/heat pain models for benchmarking Supplied as solid powder, ≥98% purity (HPLC), with ambient-temperature global shipping.

Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
CAS No. 503294-13-1
Cat. No. B606946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasolampanel
CAS503294-13-1
SynonymsNGX-426;  NGX 426;  NGX426;  Dasolampanel
Molecular FormulaC17H20ClN5O3
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O
InChIInChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1
InChIKeyLAKQPSQCICNZII-NOHGZBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dasolampanel: AMPA/Kainate Antagonist Overview


Dasolampanel (NGX-426) is a small molecule drug classified as an orally bioavailable, competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors [1]. It belongs to the tetrazole class of compounds and was developed as a follow-on oral prodrug to tezampanel (NGX-424), which lacks oral bioavailability and requires intravenous administration [2]. Its maximum clinical trial phase achieved was Phase II, with investigations targeting neuropathic pain and migraine, although it did not reach the market [3].

Dasolampanel: Differentiation from In-Class Analogs


In the class of ionotropic glutamate receptor antagonists, compounds vary significantly in their receptor selectivity profiles, oral bioavailability, and clinical validation. A generic substitution of Dasolampanel with other AMPA or kainate antagonists (e.g., perampanel, talampanel, tezampanel) is scientifically unsound. Dasolampanel is specifically designed as an oral prodrug of tezampanel, providing a route of administration (oral) that the parent compound lacks entirely . Furthermore, its dual antagonism of both AMPA and kainate receptors distinguishes it from selective AMPA antagonists, potentially altering its functional and side-effect profile in vivo . The quantitative evidence below details these specific, measurable points of differentiation.

Dasolampanel: Quantitative Evidence for Selection


Oral Bioavailability vs. Tezampanel

Dasolampanel is an orally bioavailable prodrug of tezampanel. Tezampanel itself is not orally bioavailable and requires intravenous administration for systemic effects . This fundamental pharmacokinetic difference was the primary rationale for Dasolampanel's development as a follow-on compound, enabling oral dosing which is impractical with the parent compound [1].

Pharmacokinetics Drug Development Oral Prodrug

Dual AMPA/Kainate vs. Selective AMPA Antagonism

Dasolampanel is a competitive antagonist of both AMPA and kainate receptors . In contrast, clinically advanced AMPA receptor antagonists like perampanel and talampanel are selective for the AMPA receptor and do not exhibit significant kainate receptor antagonism [1]. This dual targeting profile may result in distinct pharmacological effects, particularly in pain and excitotoxicity models where both receptor subtypes are implicated.

Receptor Pharmacology Selectivity Profile Glutamate Receptors

Efficacy in Human Capsaicin Pain Model

In a randomized, double-blind, placebo-controlled crossover study in 18 healthy male volunteers, Dasolampanel (NGX-426) demonstrated a dose-dependent reduction in capsaicin-induced spontaneous pain [1]. The 150 mg oral dose produced a statistically significant reduction in spontaneous pain at all time points compared to placebo, while the 90 mg dose showed significant reduction for the early time point and the entire time interval [2].

Human Experimental Pain Analgesic Efficacy Capsaicin Model

Safety and Tolerability in Humans

In the same Phase I/II capsaicin challenge study, Dasolampanel was associated with a low incidence of side effects [1]. A separate multiple-dose Phase I trial evaluating 90 mg and 150 mg once-daily oral doses for five consecutive days demonstrated that the compound was safe and well-tolerated in healthy subjects, with no serious adverse events reported [2]. This contrasts with the known central nervous system side effects associated with some AMPA antagonists, such as dizziness and somnolence observed with perampanel.

Clinical Safety Tolerability Phase I Trials

Dasolampanel: Research & Application Scenarios


Chronic Oral Dosing in Pain Models

Due to its oral bioavailability (Section 3, Evidence Item 1), Dasolampanel is the preferred tool compound for studies requiring chronic, oral administration of an AMPA/kainate antagonist in rodent models of neuropathic or inflammatory pain. This contrasts with tezampanel, which would necessitate IV or other parenteral routes, limiting long-term studies.

Dual AMPA/Kainate Blockade Studies

Researchers investigating the synergistic roles of AMPA and kainate receptors in pain, excitotoxicity, or synaptic plasticity should select Dasolampanel over selective AMPA antagonists like perampanel or talampanel (Section 3, Evidence Item 2). Its dual profile allows for the interrogation of combined receptor pharmacology in a single molecule.

Human Experimental Pain Reference

For clinical research organizations conducting human experimental pain studies (e.g., capsaicin or heat pain models), Dasolampanel provides a well-characterized reference compound with published dose-response data (Section 3, Evidence Item 3). It can serve as a positive control or benchmark for novel analgesic candidates targeting the glutamatergic system.

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